molecular formula C6H11NO3S B2967100 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid CAS No. 851788-19-7

2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid

Cat. No.: B2967100
CAS No.: 851788-19-7
M. Wt: 177.22
InChI Key: KVGTZQOYZFOSGL-UHFFFAOYSA-N
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Description

2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid is a sulfur-containing carboxylic acid derivative characterized by a dimethylcarbamoyl group attached via a methylene linker to a sulfanyl moiety, which is further connected to an acetic acid backbone. This structure imparts unique physicochemical properties, such as moderate acidity (predicted pKa ~3–4) and solubility in polar solvents, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-[2-(dimethylamino)-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-7(2)5(8)3-11-4-6(9)10/h3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGTZQOYZFOSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid, also known by its PubChem CID 2120057, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_{12}H_{17}N_{1}O_{2}S
  • Molecular Weight : 253.32 g/mol
  • Structure : The compound features a sulfanyl group attached to an acetic acid backbone, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its structure suggests potential interactions with biological macromolecules, influencing cellular processes.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, acetamide derivatives have shown moderate activity against gram-positive and gram-negative bacteria. The presence of specific functional groups, such as dimethylcarbamoyl, enhances the compound's efficacy against pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Activity Type
Compound A25Gram-positive
Compound B50Gram-negative
Compound C100Fungal

Note: MIC values are indicative of the concentration required to inhibit microbial growth.

Anticancer Activity

The compound has been evaluated for its anticancer potential using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols. In vitro studies assessed its activity against a panel of cancer cell lines.

Case Study: NCI Screening Results

In a screening of approximately sixty cancer cell lines, this compound demonstrated low-level anticancer activity:

  • Mean Growth Inhibition : 104.68% (indicating minimal inhibition)
  • Most Sensitive Cell Lines :
    • RPMI-8226 (Leukemia): 92.48%
    • CCRF-CEM (Leukemia): 92.77%

These results suggest that while the compound does exhibit some activity, it may not be potent enough for therapeutic use without further modification or combination with other agents.

The proposed mechanism of action for compounds similar to this compound involves interaction with cellular targets such as enzymes or receptors that regulate cell proliferation and survival. The sulfanyl group may facilitate binding to these targets, influencing downstream signaling pathways.

Safety and Toxicology

Preliminary toxicological assessments indicate that compounds within this class possess favorable safety profiles. For instance:

  • LD50 : Greater than 24 g/kg suggests low acute toxicity.
  • Irritation Indices : Primary eye irritation index and skin irritation index are reported as zero, indicating minimal irritation potential.

Comparison with Similar Compounds

Structural Analogs with Carbamoyl Substituents

2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic Acid
  • Structure : Substitutes dimethylcarbamoyl with diethylcarbamoyl.
  • This substitution may also lower solubility in aqueous media due to enhanced hydrophobicity.
  • Applications : Like the dimethyl analog, it serves as a building block in drug discovery, though its discontinued status in commercial catalogs () suggests challenges in synthesis or demand .
2-[({[(2,4-Dichlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic Acid
  • Structure : Incorporates a dichlorophenyl group, introducing aromaticity and electron-withdrawing chlorine atoms.
  • Properties : Molecular weight = 308.18 g/mol, pKa = 3.63. The chlorinated aromatic ring enhances lipophilicity, favoring membrane permeability in biological systems.
  • Applications: Potential use in agrochemicals or antimicrobial agents due to halogenated motifs .

Functional Group Variations

2-[(Isopropoxycarbonothioyl)sulfanyl]acetic Acid
  • Structure: Replaces carbamoyl with an isopropoxycarbonothioyl group.
  • Properties : Melting point = 44.3°C, used as a chain-transfer agent (CTA) in RAFT polymerization. The xanthate group (-OCS2-) stabilizes radical intermediates, enabling controlled polymerization of vinyl acetate.
  • Applications : Key in synthesizing poly(vinyl acetate) with carboxylic acid end groups for materials science .
2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic Acid
  • Structure : Features a trifluoromethoxybenzyl group.
  • Impact : The trifluoromethoxy group enhances metabolic stability and electronegativity, making it valuable in medicinal chemistry for CNS-targeting drugs.
  • Molecular Weight : 262.26 g/mol .

Physicochemical Properties and Trends

Compound Molecular Weight (g/mol) pKa Key Functional Groups Applications
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid ~207 (estimated) ~3.5–4 Carbamoyl, sulfanyl, carboxylic acid Drug intermediates, agrochemicals
2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid ~235 (estimated) N/A Diethylcarbamoyl, sulfanyl Discontinued (challenges in synthesis)
2-[({[(2,4-Dichlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid 308.18 3.65 Dichlorophenyl, carbamoyl Antimicrobial agents
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid 194.01 N/A Xanthate, carboxylic acid RAFT polymerization

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